molecular formula C10H13NOS B2473373 1-(Thiophen-2-ylmethyl)piperidin-4-one CAS No. 41661-54-5

1-(Thiophen-2-ylmethyl)piperidin-4-one

Cat. No.: B2473373
CAS No.: 41661-54-5
M. Wt: 195.28
InChI Key: NPPMKIGUADGFMF-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted with a thiophen-2-ylmethyl group. The piperidin-4-one scaffold is a versatile pharmacophore in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPMKIGUADGFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41661-54-5
Record name 1-(thiophen-2-ylmethyl)piperidin-4-one
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Preparation Methods

The synthesis of 1-(Thiophen-2-ylmethyl)piperidin-4-one typically involves the reaction of thiophene-2-carbaldehyde with piperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent on the piperidin-4-one core significantly influences molecular weight, solubility, and reactivity. Below is a comparison of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Reference
1-(Thiophen-2-ylmethyl)piperidin-4-one Thiophen-2-ylmethyl C10H13NOS 195.28* Aromatic, moderate polarity Inferred
1-(2-Pyridinylmethyl)piperidin-4-one 2-Pyridinylmethyl C11H14N2O 190.25 Basic (pyridine N), higher solubility
1-(Prop-2-yn-1-yl)piperidin-4-one Prop-2-yn-1-yl C8H11NO 137.18 Alkyne functionality, reactive
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one 4-Methylthiazol-2-yl C9H12N2OS 196.27 Thiazole enhances H-bonding capacity

*Calculated based on analogous structures.

Key Observations :

  • Electron-rich substituents (e.g., thiophene, thiazole) increase aromatic interactions and stability .
  • Alkyne groups (e.g., 1-(Prop-2-yn-1-yl)piperidin-4-one) introduce reactivity for click chemistry applications .
  • Pyridine substituents improve aqueous solubility due to basic nitrogen .
Green Chemistry Approach
  • 1-(2-Pyridinylmethyl)piperidin-4-one : Synthesized via a green chemistry route using reductive amination, avoiding toxic reagents and improving yield (>80%) .
  • Comparison : Traditional methods for thiophene-containing analogs (e.g., this compound) may require multi-step protection/deprotection strategies, reducing efficiency.
Coupling Reactions
  • 4-(Thiophen-2-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one : Synthesized via HOBt/TBTU-mediated coupling, highlighting the utility of thiophene in conjugation reactions .
  • Limitation : Thiophen-2-ylmethyl substitution might necessitate milder conditions to prevent sulfur oxidation.

Stability and Reactivity

  • Oxime Derivatives : 1-(3-Methoxybenzoyl)piperidin-4-one oxime undergoes tautomerization, enabling diverse reactivity in nucleophilic additions .
  • Chloroacetyl Derivatives : 1-(2-Chloro-acetyl)-piperidin-4-one serves as an intermediate for further functionalization (e.g., nucleophilic substitution) .

Biological Activity

1-(Thiophen-2-ylmethyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a thiophenyl group. Its chemical structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies. The compound can undergo several chemical reactions including oxidation and reduction, which can modify its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-negative bacteria. The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli12.5 µg/mL
P. aeruginosa25 µg/mL
S. aureus15 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Studies have shown that the compound can significantly reduce cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7.

Case Study: MDA-MB-231 Cell Line

In a study evaluating the effects of several piperidine derivatives, this compound was found to decrease cell viability at concentrations as low as 6.25 µM. The results are summarized below:

Concentration (µM) Cell Viability (%)
6.2545
12.530
2515

These findings suggest that the compound may act through apoptosis induction or cell cycle arrest mechanisms.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Receptor Binding : Potential binding to receptors associated with cellular signaling pathways could modulate cellular responses.
  • Targeted Therapy : It may act on histone acetyltransferases (HATs), influencing gene expression related to cancer cell survival.

Pharmacokinetics and Safety Profile

Preliminary studies on the pharmacokinetics of this compound suggest favorable absorption and bioavailability characteristics, making it a promising candidate for further development as a therapeutic agent. However, detailed toxicity studies are required to assess its safety profile comprehensively.

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